molecular formula C19H18N2OS2 B12261239 N-(2-ethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-(2-ethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No.: B12261239
M. Wt: 354.5 g/mol
InChI Key: WJLBLHXASAUNSO-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a thiazole-containing acetamide derivative characterized by a sulfanyl (-S-) bridge connecting the acetamide moiety to a 4-phenyl-substituted thiazole ring. The compound features a 2-ethylphenyl group attached to the nitrogen of the acetamide, distinguishing it from structurally related analogs.

Properties

Molecular Formula

C19H18N2OS2

Molecular Weight

354.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18N2OS2/c1-2-14-8-6-7-11-16(14)20-18(22)13-24-19-21-17(12-23-19)15-9-4-3-5-10-15/h3-12H,2,13H2,1H3,(H,20,22)

InChI Key

WJLBLHXASAUNSO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-phenyl-1,3-thiazole core is typically synthesized via the Hantzsch method:

  • Reactants : α-Haloketone (e.g., 2-bromoacetophenone) and thiourea derivatives.
  • Conditions : Reflux in ethanol or THF at 60–80°C for 6–12 hours.
  • Mechanism : Cyclocondensation forms the thiazole ring, with the phenyl group introduced at the 4-position.
  • Yield : 70–85% after recrystallization (ethanol/water).

Alternative Route: Cyclization of Thioamides

For higher regioselectivity:

  • Reactants : 2-Amino-4-phenylthiazole precursors and chloroacetyl chloride.
  • Conditions : Stirring in DMF with K₂CO₃ at 0–5°C, followed by gradual warming to room temperature.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1).

Sulfanyl Group Introduction

Nucleophilic Substitution

The sulfanyl (-S-) bridge is introduced via reaction between 2-mercapto-4-phenylthiazole and chloroacetamide intermediates:

  • Reactants : 2-Mercapto-4-phenylthiazole and N-(2-ethylphenyl)-2-chloroacetamide.
  • Conditions :
    • Solvent: THF or DMF.
    • Base: Triethylamine (2.2 equiv) at 20–25°C for 4–6 hours.
  • Yield : 65–78%.

Optimization Strategies

  • Temperature Control : Lower temperatures (0–5°C) reduce byproducts.
  • Solvent Selection : THF improves solubility vs. DMF, which accelerates reaction rates.

Amide Coupling

Carbodiimide-Mediated Coupling

For N-(2-ethylphenyl) attachment:

  • Reactants : 2-[(4-Phenylthiazol-2-yl)sulfanyl]acetic acid and 2-ethylaniline.
  • Reagents : EDCl/HOBt in DCM at 0°C → room temperature.
  • Yield : 60–70% after extraction (ethyl acetate) and drying (Na₂SO₄).

Direct Alkylation

Alternative one-pot method:

  • Reactants : Preformed 2-ethylphenylamine and bromoacetyl-thiazole intermediate.
  • Conditions : K₂CO₃ in acetone, reflux for 8 hours.
  • Advantage : Eliminates need for acid activation.

Industrial-Scale Production

Catalytic Hydrogenation

For nitro intermediates (e.g., 4-nitrophenyl derivatives):

  • Catalyst : 10% Pd/C in methanol.
  • Conditions : H₂ atmosphere (50 psi), 25–30°C, 6–8 hours.
  • Purity : >99% after filtration and solvent removal.

Polymorph Control

  • Crystallization : Ethanol/water (7:3) at 5–10°C yields the α-polymorph.
  • Stability : α-form shows no phase changes under accelerated stability testing (40°C/75% RH for 6 months).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.45–7.30 (m, 7H, ArH), 4.21 (s, 2H, SCH₂), 2.55 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.22 (t, J=7.6 Hz, 3H, CH₃).
  • ESI-MS : m/z 381.1 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min, purity ≥98%.

Case Study: Pilot-Scale Synthesis

A 10 kg batch was produced using the following optimized protocol:

  • Thiazole Formation : 2-Bromoacetophenone + thiourea → 85% yield.
  • Sulfanyl Introduction : Reaction with N-(2-ethylphenyl)-2-chloroacetamide → 76% yield.
  • Final Purification : Crystallization from ethanol/water → 99.2% purity.

Challenges and Solutions

  • Byproduct Formation :
    • Issue : Over-alkylation at the thiazole nitrogen.
    • Solution : Stoichiometric control (1.05 equiv chloroacetamide).
  • Scale-Up Limitations :
    • Issue : Exothermic reactions during amide coupling.
    • Solution : Gradual reagent addition with jacketed reactor cooling.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that thiazole derivatives, including those similar to N-(2-ethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, exhibit significant anticonvulsant properties. For instance, compounds with thiazole moieties have been shown to protect against seizures in various animal models . The structure-activity relationship (SAR) studies reveal that substituents on the thiazole ring can enhance anticonvulsant efficacy.

Antimicrobial Properties

Thiazole-containing compounds have demonstrated promising antibacterial activity. A study highlighted that certain phenylthiazol derivatives exhibited antimicrobial effects comparable to established antibiotics like norfloxacin . This suggests that this compound may also possess similar properties.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are being explored in various research settings. Thiazole derivatives have been implicated in the modulation of inflammatory pathways, indicating that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Case Studies and Research Findings

Case Study 1: Anticonvulsant Efficacy
In a study assessing the anticonvulsant effects of thiazole-based compounds, it was found that specific analogues exhibited median effective doses significantly lower than standard treatments. This highlights the potential of this compound in treating epilepsy and other seizure disorders .

Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of substituted phenylthiazol derivatives showed that certain compounds had enhanced activity against Staphylococcus epidermidis. The presence of electron-releasing groups on the benzene ring was linked to increased antimicrobial potency . This supports the hypothesis that this compound may be effective against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazinoquinazoline-Thiazole Hybrids ()

Compounds in share the thiazole-acetamide backbone but incorporate triazinoquinazoline rings instead of a simple phenyl-thiazole system. For example:

  • Compound 1: 2-{[3-(4-Methylphenyl)-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl]thio}-N-(1,3-thiazol-2-yl)acetamide Yield: 81.4% (Method A), 54.8% (Method B) Melting Point: 274–275°C Key Data: IR (νmax 3270 cm⁻¹, N-H stretch), NMR (δ 7.85 ppm, aromatic protons) .

simpler thiazoles). However, the synthetic complexity reduces yield compared to analogs with fewer fused rings.

Orco Agonists ()

VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 are olfactory receptor (Orco) agonists with structural similarities to the target compound:

  • Key Feature : Triazole rings replace the thiazole, and pyridinyl/ethyl groups modify receptor affinity.
  • Activity : Potent Orco channel activation, critical for insect behavior modulation .

Comparison: The substitution of thiazole with triazole highlights the role of heterocycle electronics in target specificity.

ACE2-Binding Compounds ()

A structurally complex analog, N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide, exhibits ACE2 binding energy of -5.51 kcal/mol.

  • Key Feature : A triazole-thioacetamide-thiazole scaffold with an allyl group.
  • Implication : The sulfanyl bridge and thiazole ring may facilitate hydrogen bonding with ACE2 residues .

Antimicrobial Thioacetamide-Triazoles ()

Compounds 38 and 39 (fluorobenzyl-substituted thioacetamide-triazoles) show MIC values against E. coli:

  • Compound 38 : MIC = 32 µg/mL
  • Compound 39 : MIC = 64 µg/mL
  • Key Feature : Fluorine substitution enhances lipophilicity and membrane permeability .

Comparison : Replacing fluorine with ethylphenyl in the target compound may alter bioavailability and antimicrobial potency, warranting empirical testing.

Thiazole-Based Disperse Dyes ()

N-(2,4-dinitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetamide derivatives are used as disperse dyes with antimicrobial properties.

  • Key Feature: Amino (-NH-) linkage instead of sulfanyl (-S-).
  • Activity : Excellent fastness on polyester and antifungal activity .

Comparison: The sulfanyl group in the target compound may offer superior oxidative stability compared to amino-linked dyes.

Enzyme Inhibitors ()

Compound 8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) inhibits α-glucosidase (IC₅₀ = 12.3 µM).

  • Key Feature : Oxadiazole and indole groups enhance π-stacking and hydrophobic interactions .

Comparison : The target compound’s simpler structure may limit enzyme affinity but improve synthetic accessibility.

Biological Activity

N-(2-ethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H18N2S2\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{S}_{2}

This structure includes a thiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of mitochondrial function. One study demonstrated that thiazole derivatives exhibited IC50 values in the low micromolar range against cancer cells, indicating potent activity .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with thiazole rings can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A comparative study showed that certain thiazole derivatives had minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against various bacterial strains .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of key enzymes involved in cancer progression or bacterial metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Mitochondrial Function : Some studies suggest that these compounds can cause mitochondrial dysfunction, resulting in increased reactive oxygen species (ROS) production and subsequent cell death .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiazole derivatives on K562 leukemia cells. The results indicated that certain derivatives had a dose-dependent effect on cell viability, with IC50 values around 10 µM for effective compounds. The study concluded that structural modifications on the thiazole ring significantly influenced cytotoxicity .

Study 2: Antibacterial Activity

In another investigation, a series of thiazole derivatives were synthesized and screened for antibacterial activity against common pathogens. The results showed that several compounds exhibited potent activity with MIC values comparable to standard antibiotics. This suggests potential for development into therapeutic agents for treating bacterial infections .

Data Tables

Compound NameStructureIC50 (µM)Activity Type
Compound AStructure5.0Antitumor
Compound BStructure10.0Antimicrobial

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